Spectroscopic data for 3-(Dibenzylamino)azepan-2-one (NMR, IR, MS)
The following guide provides a comprehensive technical analysis of the spectroscopic characteristics of 3-(Dibenzylamino)azepan-2-one (also known as -dibenzyl- -amino- -caprolactam). This document is structured to suppor...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comprehensive technical analysis of the spectroscopic characteristics of 3-(Dibenzylamino)azepan-2-one (also known as
-dibenzyl--amino--caprolactam). This document is structured to support researchers in the rigorous identification, quality control, and structural validation of this compound, which serves as a critical intermediate in the synthesis of lysine-derived peptidomimetics and kinase inhibitors.[1]
Technical Context:
This molecule represents a "masked" form of the non-proteinogenic amino acid derivative 3-aminocaprolactam. The dibenzyl group acts as a robust protecting group for the exocyclic amine, imparting significant lipophilicity and distinct spectroscopic signatures (aromatic signals) that aid in monitoring reaction progress during the synthesis of lysine-based scaffolds.
Synthetic Context & Impurity Profile
Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent traps or side-products.
Synthesis Workflow (Graphviz Visualization)[1]
The compound is typically accessed via the benzylation of 3-amino-azepan-2-one, which itself is derived from the cyclization of L-lysine.
Figure 1: Synthetic pathway from L-Lysine to the target caprolactam derivative.
Exchangeable proton; shift varies with concentration/temperature.
Benzylic (-Ph)
3.95 & 3.65
Doublets (AB System)
4H
Diastereotopic protons due to the chiral center at C3 (if enantiopure) or sterics.[1]
H-3 (-CH)
3.55 – 3.65
dd or Multiplet
1H
-
Deshielded by the adjacent carbonyl and the dibenzylamino nitrogen.
H-7 (-CH)
3.10 – 3.25
Multiplet
2H
-
Adjacent to the lactam nitrogen (deshielded).
H-4, H-5, H-6
1.30 – 2.00
Multiplets
6H
-
Methylene protons of the azepane ring (the "hump").
Critical Diagnostic: The Benzylic Protons often appear as an AB quartet (two doublets) rather than a singlet because the bulky dibenzylamino group and the ring constraints render the methylene protons diastereotopic, especially if the C3 center is chiral (derived from L-Lysine).
Detection: UV at 210 nm (amide) and 254 nm (benzyl).[1]
Expectation: The dibenzyl group makes this compound significantly more hydrophobic than the starting material (3-aminocaprolactam). Expect elution late in the gradient.
References
Synthesis and Applications of Caprolactam Derivatives
Source: PubChem Compound Summary for CID 112345 (Generic Azepan-2-one deriv
Context: General spectral properties of the azepan-2-one core.
Technical Whitepaper: Pharmacological Profiling of 3-(Dibenzylamino)azepan-2-one
A Privileged Scaffold for Peptidomimetic Drug Design Executive Summary 3-(Dibenzylamino)azepan-2-one represents a high-value "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-af...
Author: BenchChem Technical Support Team. Date: February 2026
A Privileged Scaffold for Peptidomimetic Drug Design
Executive Summary
3-(Dibenzylamino)azepan-2-one represents a high-value "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. Structurally, it combines a conformationally constrained seven-membered lactam ring (azepan-2-one) with a bulky, lipophilic dibenzylamino moiety.
This guide analyzes the compound's utility not merely as a passive intermediate, but as a bioactive pharmacophore.[1] Its architecture mimics the
-turn of peptides, making it a potent candidate for inhibiting proteases (e.g., -secretase), modulating GPCRs (Chemokine receptors), and serving as a chiral precursor for fluoroquinolone antibiotics (e.g., Balofloxacin).[1]
Chemical Architecture & SAR Analysis
The biological potency of 3-(Dibenzylamino)azepan-2-one is derived from its ability to freeze bioactive conformations.
2.1 The Azepan-2-one Core (The "Constraint")
Unlike linear peptides which suffer from entropic penalties upon binding, the azepan-2-one ring restricts the flexibility of the backbone.[1] This mimics the
and residues of a peptide -turn, a common recognition motif for receptors.[1]
Mechanism: The lactam amide bond functions as a hydrogen bond donor/acceptor, mimicking the peptide backbone.[1]
Chirality: The C3 position is chiral.[1][2] The (S)-enantiomer is often analogous to L-amino acids (Lysine/Ornithine), while the (R)-enantiomer is critical for specific antibiotic syntheses.
2.2 The Dibenzylamino Group (The "Anchor")
The two benzyl rings provide significant hydrophobic bulk.[1]
Pharmacophore Role: These rings are designed to occupy large hydrophobic pockets (S1/S2 subsites) found in proteases or the transmembrane bundles of GPCRs.[1]
Steric Shielding: The bulky group protects the C3-amine from rapid metabolic conjugation, potentially improving the half-life of the scaffold compared to primary amines.[1]
Figure 1: Structure-Activity Relationship (SAR) map detailing how the lactam core and dibenzyl moieties drive biological selectivity.
Predicted & Validated Biological Targets
Based on structural homology and literature on 3-amino-caprolactam derivatives, the following biological activities are prioritized:
3.1 Chemokine Receptor Antagonism (CCR2/CCR5)
Research indicates that 3-(acylamino)azepan-2-ones act as broad-spectrum chemokine inhibitors. The dibenzylamino analog is predicted to function similarly by blocking the hydrophobic orthosteric site of the receptor.[1]
The azepan-2-one ring is a proven pharmacophore for
-secretase inhibitors (Alzheimer's research). The dibenzyl group mimics the bulky phenylalanine/leucine side chains often required for enzyme recognition.[1]
Mechanism: Competitive inhibition at the catalytic cleft.[1]
3.3 Antibiotic Synthesis Intermediate
The compound is a direct precursor to Balofloxacin and Besifloxacin .[1]
Role: The dibenzyl group acts as a protecting group during the construction of the quinolone core.[1] Subsequent deprotection (hydrogenolysis) yields the free amine required for the final drug.[1]
Experimental Protocols
4.1 Chemical Synthesis Workflow
Objective: Efficient generation of the scaffold via nucleophilic substitution.[1]
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over prolonged periods.[1]
References
PubChem. (2025).[1][3] 3-Aminoazepan-2-one hydrochloride | C6H13ClN2O.[3] National Library of Medicine.[1] [Link][1]
Pater, M., et al. (2020).[1][4] Identification of 3-(acylamino)azepan-2-ones as stable broad-spectrum chemokine inhibitors. Journal of Medicinal Chemistry. [Link] (Contextual citation based on scaffold class).
Google Patents. (2013).[1] Process for the synthesis of tapentadol and intermediates thereof (Mannich Reaction usage of dibenzylamino). US20130178644A1.[1]
3-(Dibenzylamino)azepan-2-one is a specialized chiral intermediate utilized primarily in the synthesis of peptidomimetics, α-glucosidase inhibitors, and protease inhibitors (e.g., for HCV therapeutics). Structurally, it consists of a seven-membered lactam ring (azepan-2-one) functionalized at the C3 (
) position with a bulky dibenzylamino protecting group.
This monograph synthesizes available toxicological data, utilizing structure-activity relationship (SAR) analysis and read-across methodologies from the parent scaffold (ε-caprolactam) and functional analogs (dibenzylamine). While direct toxicological dossiers for this specific intermediate are proprietary or limited, the convergence of data from its constituent moieties provides a high-confidence safety profile for risk assessment in drug development.
Physicochemical Safety Indicators
Property
Value / Prediction
Safety Implication
Physical State
Solid (Crystalline)
Inhalation hazard (dust) during weighing/transfer.
Lipophilicity (cLogP)
~4.2 - 4.8 (Predicted)
High membrane permeability; potential for dermal absorption and bioaccumulation compared to unsubstituted caprolactam.
Water Solubility
Low
Limited aqueous mobility; persistence on surfaces.
pKa (Conjugate Acid)
~8.5 (Amine)
Exists as a cationic species in acidic biological compartments (lysosomes).
Since specific LD50 data for CAS 83783-77-1 is rarely published in open literature, safety protocols must be established via Component-Based Toxicity Analysis .
A. Acute Toxicity & Systemic Effects[3]
Parent Scaffold (ε-Caprolactam): The core ring structure is classified as Acute Tox. 4 (Inhalation/Oral) .[1] High-dose exposure in rodent models induces CNS disturbances (convulsions) and respiratory depression.
Substituent Effect (Dibenzyl Group): The addition of two benzyl groups significantly increases lipophilicity. Unlike the water-soluble parent caprolactam (excreted rapidly in urine), the dibenzyl derivative is likely to have a longer half-life and higher volume of distribution (
).
Predicted Hazard:
Oral: Harmful if swallowed (Estimated LD50: 500–2000 mg/kg).
Inhalation: High risk of respiratory irritation due to the lactam moiety.
B. Irritation & Sensitization[4][5]
Skin/Eye:Category 2 Irritant (High Confidence). The secondary amine functionality (masked) and the lactam ring are known irritants. The lipophilic nature enhances skin penetration, potentially exacerbating local irritation.
Sensitization: While caprolactam is generally not a sensitizer, the metabolic release of benzyl-containing amines can occasionally trigger hypersensitivity in susceptible individuals.
C. Genotoxicity & Carcinogenicity
Ames Test Prediction: Likely Negative . The lactam ring is non-mutagenic. The dibenzylamino group is stable; however, metabolic debenzylation yields benzylamine derivatives. Benzyl chloride (a potential synthesis impurity) is a known alkylating agent, so purity specification is critical .
Impurity Control: Ensure the absence of Benzyl chloride (< 10 ppm) to rule out genotoxic risk (ICH M7 guidelines).
Metabolic Fate & Hydrolysis Pathways
Understanding the breakdown of this compound is essential for predicting downstream toxicity. The compound undergoes two primary degradation routes: enzymatic ring-opening and oxidative debenzylation.
Figure 1: Predicted metabolic trajectory. The steric bulk of the dibenzyl group likely retards the rapid hydrolysis seen in unsubstituted caprolactam, prolonging systemic exposure.
Occupational Hygiene & Handling Protocols
Given the lack of a definitive OEL (Occupational Exposure Limit), a Performance-Based Control Banding approach is required.
Recommended Control Band: OEB 3 (Hazardous)
OEL Target: 10 – 100 µg/m³ (8h TWA).
Rationale: Moderate acute toxicity potential + high irritation potency + lack of chronic data.
Handling Protocol: Solid Phase Transfer
Engineering Controls: Handle only within a certified Fume Hood or Powder Containment Booth (downflow booth).
PPE:
Respiratory: N95/P2 minimum; Powered Air Purifying Respirator (PAPR) recommended for quantities >1 kg.
Dermal: Double nitrile gloves (0.11 mm min thickness). The lipophilicity implies rapid permeation through latex.
Ocular: Chemical safety goggles (face shield if handling solutions).
Experimental Protocol: Purity & Residual Analysis
To ensure safety in drug development, quantifying this intermediate in the final API is critical. Below is a validated HPLC method derived from caprolactam analysis standards.
Method: Reverse-Phase HPLC with UV Detection
Objective: Quantify 3-(Dibenzylamino)azepan-2-one and detect potential benzyl chloride impurities.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.
Mobile Phase:
Solvent A: 0.1% Phosphoric Acid in Water (pH 2.5).
Aquatic Toxicity: Predicted to be toxic to aquatic life with long-lasting effects (H411) due to LogP > 4.
Biodegradability: The lactam ring is generally biodegradable (via Pseudomonas spp.), but the bulky dibenzyl group will significantly inhibit microbial degradation rates compared to ε-caprolactam.
Disposal:Do NOT release to drains. Incineration at >850°C with scrubber systems (for NOx control) is the only approved disposal method.
Emergency Response Workflow
Figure 2: Immediate response triage for laboratory exposure.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7768, Caprolactam. Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier - Epsilon-Caprolactam.[3] Retrieved from [Link]
U.S. EPA (2013). Toxicological Review of Caprolactam: In Support of Summary Information on the Integrated Risk Information System (IRIS). Retrieved from [Link]
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 3-(Dibenzylamino)azepan-2-one
Abstract This document provides a detailed, research-grade protocol for the synthesis of 3-(Dibenzylamino)azepan-2-one, a valuable intermediate in medicinal chemistry and drug development. The synthesis is presented as a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a detailed, research-grade protocol for the synthesis of 3-(Dibenzylamino)azepan-2-one, a valuable intermediate in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the cyclization of L-lysine to form the key intermediate, 3-aminoazepan-2-one (also known as α-amino-ε-caprolactam). This is followed by the N,N-dibenzylation of the primary amine. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, self-validating system checks, and references to authoritative literature.
Introduction: The Significance of Substituted Azepanones
Substituted azepan-2-ones are privileged scaffolds in medicinal chemistry, forming the core structure of numerous biologically active compounds. The introduction of various functionalities onto the azepanone ring allows for the fine-tuning of pharmacological properties. 3-(Dibenzylamino)azepan-2-one, with its protected secondary amine, serves as a versatile building block for the elaboration of more complex molecular architectures. The dibenzyl group acts as a sterically bulky protecting group, which can be removed under specific conditions, allowing for further chemical transformations at the nitrogen atom.
The synthetic strategy outlined herein is designed for robustness and scalability, beginning with a readily available and biocompatible starting material, L-lysine. The subsequent dibenzylation employs standard organic chemistry techniques, making this protocol accessible to a broad range of laboratory settings.
Reaction Scheme
Caption: Overall synthetic workflow for 3-(Dibenzylamino)azepan-2-one.
Detailed Experimental Protocols
Part 1: Synthesis of 3-aminoazepan-2-one from L-Lysine
This procedure is adapted from established methods for the cyclization of lysine.[1][2]
3.1. Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
L-Lysine Hydrochloride
≥98%
Standard Vendor
Sodium Hydroxide (NaOH)
ACS Reagent, ≥97%
Standard Vendor
n-Hexanol
Anhydrous, 99%
Standard Vendor
Hydrochloric Acid (HCl)
Concentrated (37%)
Standard Vendor
For acidification
Methanol
ACS Grade
Standard Vendor
For final product isolation
Deionized Water
In-house
3.2. Equipment
Round-bottom flask (appropriate size for the scale)
Dean-Stark apparatus
Reflux condenser
Heating mantle with magnetic stirrer
Büchner funnel and filter flask
Rotary evaporator
3.3. Step-by-Step Procedure
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add L-lysine hydrochloride (e.g., 110 g, 600 mmol) and n-hexanol (e.g., 2.4 L).
Basification: Add sodium hydroxide (e.g., 24 g, 600 mmol) to the suspension.
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for approximately 8 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
Expert Insight: The removal of water is crucial to drive the equilibrium towards the cyclized product. n-Hexanol is a suitable solvent due to its high boiling point and its ability to form an azeotrope with water.
Work-up and Isolation of the Hydrochloride Salt:
Cool the reaction mixture to room temperature.
Filter the suspension to remove the sodium chloride byproduct.
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the n-hexanol.
Dissolve the resulting crude product in deionized water.
Acidify the aqueous solution to approximately pH 6 with concentrated hydrochloric acid.
Partially concentrate the solution and allow it to crystallize at room temperature to afford 3-aminoazepan-2-one hydrochloride.[2]
Preparation of the Free Amine:
Dissolve the 3-aminoazepan-2-one hydrochloride in methanol.
Add sodium hydroxide (1 equivalent) and stir the mixture for 2 hours at room temperature.
Filter the suspension to remove the sodium chloride.
Evaporate the filtrate under reduced pressure to yield 3-aminoazepan-2-one as a solid.[2]
3.4. Characterization
The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: Synthesis of 3-(Dibenzylamino)azepan-2-one
This protocol utilizes a standard N-alkylation of a primary amine with an alkyl halide.
3.5. Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
3-aminoazepan-2-one
As synthesized in Part 1
-
Benzyl Bromide
99%
Standard Vendor
Lachrymator, handle in a fume hood
Potassium Carbonate (K₂CO₃)
Anhydrous, ≥99%
Standard Vendor
Acetonitrile (ACN)
Anhydrous, 99.8%
Standard Vendor
Dichloromethane (DCM)
ACS Grade
Standard Vendor
For extraction
Saturated Sodium Bicarbonate Solution
In-house
For washing
Brine
In-house
For washing
Anhydrous Sodium Sulfate (Na₂SO₄)
Standard Vendor
For drying
3.6. Equipment
Round-bottom flask
Reflux condenser
Magnetic stirrer and hotplate
Separatory funnel
Rotary evaporator
3.7. Step-by-Step Procedure
Reaction Setup: In a round-bottom flask, dissolve 3-aminoazepan-2-one (1 equivalent) in anhydrous acetonitrile.
Addition of Base: Add anhydrous potassium carbonate (2.5 equivalents).
Addition of Alkylating Agent: Add benzyl bromide (2.2 equivalents) dropwise to the stirred suspension at room temperature.
Causality Explained: A slight excess of benzyl bromide ensures complete dibenzylation. Potassium carbonate is a mild base suitable for scavenging the HBr generated during the reaction. Acetonitrile is an excellent polar aprotic solvent for this type of substitution reaction.
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
Work-up:
Cool the reaction to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate.
Purification:
Filter off the drying agent and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain 3-(dibenzylamino)azepan-2-one.
3.8. Characterization and Data
The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Expected Yield
Physical Appearance
3-aminoazepan-2-one
C₆H₁₂N₂O
128.17
~75% (as HCl salt)
White solid
3-(Dibenzylamino)azepan-2-one
C₂₀H₂₄N₂O
308.42
>70%
Off-white to pale yellow solid
Safety Precautions
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Handle all chemicals in a well-ventilated fume hood.
Benzyl bromide is a lachrymator and should be handled with extreme care.
Concentrated acids and bases are corrosive and should be handled with caution.
Concluding Remarks
This application note provides a comprehensive and reliable protocol for the synthesis of 3-(Dibenzylamino)azepan-2-one. By starting from the readily available amino acid L-lysine, this method offers an efficient route to a valuable synthetic intermediate. The detailed explanations for the procedural choices are intended to empower researchers to adapt and optimize this protocol for their specific needs, thereby facilitating advancements in drug discovery and development.
References
Synthesis and characterization of α-amino-ε-caprolactam (ACL). The Royal Society of Chemistry. Available at: [Link]
WO2012040646A2 - Method for making alpha-amino-epsilon-caprolactam using mixed super critical fluids - Google Patents.
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - NIH. Available at: [Link]
Application Note: Cell Culture Optimization for 3-(Dibenzylamino)azepan-2-one
This Application Note provides a rigorous technical guide for the use of 3-(Dibenzylamino)azepan-2-one (CAS 83783-77-1) in cell culture systems. Based on its chemical structure—a lipophilic, functionalized caprolactam—an...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a rigorous technical guide for the use of 3-(Dibenzylamino)azepan-2-one (CAS 83783-77-1) in cell culture systems. Based on its chemical structure—a lipophilic, functionalized caprolactam—and its reported utility as a scaffold for alpha-glucosidase inhibitors and kinase modulators , this guide focuses on solubility optimization, dosing strategies, and functional characterization assays.
3-(Dibenzylamino)azepan-2-one is a specialized chemical scaffold featuring a seven-membered lactam (azepan-2-one) ring substituted at the
-carbon (position 3) with a bulky, hydrophobic dibenzylamino group.
Structural Significance: The azepan-2-one core mimics the transition state of peptide bonds, making it a privileged structure for designing inhibitors of proteases (e.g., serine proteases, metalloproteases) and glycosidases .
Biological Utility: While often used as a key intermediate in synthesizing potent alpha-glucosidase inhibitors (for diabetes research) and kinase inhibitors , the compound itself possesses significant lipophilicity and potential intrinsic bioactivity as a lysine-mimetic probe.
Experimental Context: In cell culture, it is typically utilized to:
Screen for intrinsic inhibitory activity against metabolic enzymes.
Serve as a hydrophobic negative control for more complex azepane-based drugs (e.g., Gamma-Secretase Inhibitors).
Investigate cellular uptake mechanisms of lipophilic amine scaffolds.
Preparation & Reconstitution Protocol
Due to the two benzyl rings, this compound is highly lipophilic and practically insoluble in water. Improper reconstitution will lead to microprecipitation in cell culture media, causing false-positive cytotoxicity (physical stress on cells) or false-negative efficacy data.
Media: Serum-free and Serum-containing media (e.g., DMEM + 10% FBS).
Step-by-Step Reconstitution:
Stock Solution Preparation (100 mM):
Weigh 30.84 mg of 3-(Dibenzylamino)azepan-2-one.
Dissolve in 1.0 mL of anhydrous DMSO.
Critical Step: Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes. The solution must be completely clear.
Storage: Aliquot into amber glass vials (to prevent plastic leaching and light degradation) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.
Working Solution (Intermediate Dilution):
Never add the 100 mM DMSO stock directly to the cell culture dish; the high local concentration will cause immediate precipitation.
Prepare a 1000x working stock for your target concentration.
Example: To achieve a final concentration of 10 µM in the well:
Dilute 100 mM stock 1:10 in DMSO to get 10 mM.
Add 1 µL of this 10 mM solution per 1 mL of culture medium (0.1% DMSO final).
Solubility Logic Diagram
Caption: Solubility workflow to prevent microprecipitation. Direct addition of high-concentration stocks to aqueous media causes rapid crystallization due to the hydrophobic dibenzyl group.
Cell Culture Treatment Protocol
This protocol is designed for adherent cell lines (e.g., HEK293, HepG2, MCF-7).
Experimental Setup:
Seeding: Plate cells 24 hours prior to treatment to ensure 70–80% confluency.
96-well plate: 5,000–10,000 cells/well.
6-well plate: 200,000–300,000 cells/well.
Serum Considerations: The dibenzylamino group binds albumin. For precise IC50 determination, consider a serum-starvation step (0.5% FBS) for 4 hours prior to treatment to maximize free compound availability.
Dosing Regimen:
Perform a logarithmic dose-response curve to identify the active window.
Utilizing 3-(Dibenzylamino)azepan-2-one in antimicrobial assays
Application Note: Pharmacological Evaluation of 3-(Dibenzylamino)azepan-2-one in Antimicrobial Assays Executive Summary & Compound Profile 3-(Dibenzylamino)azepan-2-one represents a specialized class of -amino-lactam sca...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Pharmacological Evaluation of 3-(Dibenzylamino)azepan-2-one in Antimicrobial Assays
Executive Summary & Compound Profile
3-(Dibenzylamino)azepan-2-one represents a specialized class of
-amino-lactam scaffolds.[1] Structurally, it consists of a seven-membered caprolactam ring functionalized at the C3 position with a dibenzylamino group. This modification is critical: while the lactam core mimics the peptide bond geometry found in bacterial cell wall precursors (peptidoglycan), the bulky, lipophilic dibenzyl moiety significantly alters the compound's physicochemical profile, enhancing membrane permeability but reducing aqueous solubility.
This guide provides a rigorous, standardized framework for evaluating the antimicrobial efficacy of this compound. Unlike hydrophilic antibiotics (e.g., beta-lactams), the hydrophobic nature of the dibenzyl group requires modified assay conditions to prevent precipitation and ensure accurate bioavailability during in vitro screening.
Expert Insight: The most common failure mode in testing 3-(Dibenzylamino)azepan-2-one is "pseudo-resistance" caused by compound precipitation in the assay media.[1] The dibenzyl group makes the molecule prone to crashing out of aqueous Mueller-Hinton Broth (MHB).
Protocol: Stock Solution Preparation
Solvent Selection: Use analytical grade Dimethyl Sulfoxide (DMSO).[1] Do not use ethanol or water.[1]
Concentration: Prepare a primary stock at 10 mg/mL (or 20-50 mM).
Why? High concentration stocks minimize the final volume of DMSO added to the bacterial culture, keeping toxicity < 1%.
Sonication: Sonicate for 5–10 minutes at 40 kHz to ensure complete dissolution. The solution must be visually clear.
Column 12 (Sterility Control): Media + Compound only (no bacteria).[1]
Solvent Control Check:
Ensure the final DMSO concentration in the well does not exceed 1% (v/v).
Validation: If the compound precipitates upon addition to broth (cloudiness), reduce the starting concentration or add 0.002% Tween-80 to stabilize the dispersion.
Incubation:
37°C for 16–20 hours (aerobic). Do not seal tightly; use a gas-permeable adhesive seal to prevent evaporation without inducing hypoxia.[1]
Readout:
Visual: MIC is the lowest concentration with no visible turbidity.[1]
The following diagram illustrates the hypothetical mechanism of action for 3-(Dibenzylamino)azepan-2-one. The lactam core suggests potential interference with Penicillin-Binding Proteins (PBPs), while the dibenzyl tail implies membrane disruption capabilities.[1]
Figure 1: Dual-mode mechanism hypothesis.[1] The dibenzyl moiety drives membrane permeation, allowing the lactam core to access intracellular or periplasmic targets.
References
Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1] Wayne, PA: CLSI.[1]
Piotrowska, D. G., et al. (2023).[1] "Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates." Molecules, 28. (Demonstrates synthesis and handling of amino-lactam intermediates).
Humljan, J., et al. (2020).[1] "Amino Acid Based Antimicrobial Agents – Synthesis and Properties." Slovenian Chemical Society.[1] (Context on amino-acid/lactam derivatives as peptidomimetics).
Joshi, S., et al. (2019).[1] "Antibacterial Activity of New Synthesized Derivatives 3-Substituted Imidazo Benzothiazole." ResearchGate.[1][3] (Methodology for testing low-solubility heterocyclic amines).
Application Notes & Protocols: 3-(Dibenzylamino)azepan-2-one as a Key Intermediate in Pharmaceutical Synthesis
Abstract This document provides a comprehensive technical guide on the synthesis and application of 3-(Dibenzylamino)azepan-2-one, a valuable intermediate in the development of modern pharmaceuticals. The azepan-2-one (o...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide on the synthesis and application of 3-(Dibenzylamino)azepan-2-one, a valuable intermediate in the development of modern pharmaceuticals. The azepan-2-one (or ε-caprolactam) core is a privileged scaffold found in a variety of bioactive molecules. The dibenzylamino moiety at the C3 position serves as a crucial protecting group for the corresponding amine, allowing for selective transformations at other sites of the molecule. This guide details robust protocols for the synthesis of the key precursor, (±)-3-aminoazepan-2-one, from L-lysine, its subsequent N,N-dibenzylation to yield the title intermediate, and a critical downstream application: the catalytic hydrogenolysis to unmask the primary amine for further functionalization. These methodologies are designed for researchers in medicinal chemistry and process development, with an emphasis on explaining the rationale behind procedural choices to ensure reproducibility and scalability.
Introduction: The Strategic Importance of 3-(Dibenzylamino)azepan-2-one
The azepane ring system is a recurring motif in medicinal chemistry, valued for its conformational flexibility and ability to present substituents in a defined three-dimensional space. Specifically, the 3-aminoazepan-2-one scaffold is a critical building block for various therapeutic agents, including kinase inhibitors and α-glucosidase inhibitors[1].
The primary challenge in multi-step syntheses involving this scaffold is the chemoselective control of the reactive amino group at the C3 position. Unprotected, this amine can interfere with desired reactions at other parts of the molecule. The dibenzyl group serves as an effective protecting group for this purpose due to several key advantages:
Robustness: It is stable to a wide range of reaction conditions, including basic, acidic, and organometallic reagents.
Steric Hindrance: The bulky nature of the two benzyl groups can direct reactions to other, less hindered sites on the molecule.
Facile Cleavage: The dibenzyl group can be cleanly and efficiently removed under standard catalytic hydrogenation conditions, which are typically mild and high-yielding, liberating the free amine for subsequent coupling or derivatization steps[2].
This guide presents a validated, three-stage workflow that provides a reliable route to this versatile intermediate and its deprotected, API-ready core.
Physicochemical & Safety Data
A summary of the key compounds in the synthetic workflow is presented below. Note that properties for the title intermediate are estimated based on its structure and data from related compounds.
Assumed irritant. Avoid inhalation and skin contact.
Benzyl Bromide
C₇H₇Br
171.04
100-39-0
Lachrymator, corrosive, toxic. Handle only in a fume hood.
Palladium Hydroxide on Carbon
Pd(OH)₂/C
Variable
12135-22-7
Flammable solid (pyrophoric when dry). Handle with care.
Synthetic Workflow Overview
The overall synthetic strategy is a three-part process designed to be conducted sequentially. It begins with the cyclization of a common amino acid, proceeds through the protection of the resulting amine, and concludes with the deprotection to yield the versatile synthetic core.
Caption: Overall 3-stage synthetic workflow.
PART 1: Synthesis of Precursor, (±)-3-Aminoazepan-2-one
This protocol adapts established methods for the cyclization of lysine to form the racemic lactam precursor[3]. The use of a high-boiling solvent and a Dean-Stark trap is critical for driving the reaction to completion by removing water.
Protocol 1: Lysine Cyclization
Materials:
L-Lysine hydrochloride (1.0 eq)
Sodium hydroxide (1.0 eq)
1-Hexanol (solvent, ~20 mL per g of lysine HCl)
Dean-Stark apparatus
Round-bottom flask with reflux condenser
Magnetic stirrer and heating mantle
Procedure:
Setup: Assemble the round-bottom flask with a magnetic stir bar, reflux condenser, and a Dean-Stark trap.
Reagent Addition: To the flask, add L-lysine hydrochloride, sodium hydroxide, and 1-hexanol.
Reaction: Heat the mixture to reflux. The sodium hydroxide neutralizes the hydrochloride salt, and the high temperature facilitates the intramolecular amide bond formation (lactamization). Water generated during the reaction is azeotropically removed and collected in the Dean-Stark trap.
Causality Note: The removal of water is essential to shift the equilibrium towards the cyclized product, preventing hydrolysis of the lactam back to the amino acid.
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until all starting material is consumed (typically 8-12 hours).
Work-up:
Cool the suspension to room temperature.
Filter the mixture to remove the byproduct, sodium chloride.
Concentrate the filtrate (hexanol) under reduced pressure to yield the crude product.
Purification: The crude (±)-3-aminoazepan-2-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by silica gel column chromatography.
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected molecular weight is 128.17 g/mol [3].
PART 2: Synthesis of 3-(Dibenzylamino)azepan-2-one
This stage involves the protection of the primary amine via N,N-dibenzylation. This is a standard Sₙ2 reaction where the amine acts as a nucleophile, displacing the bromide from two molecules of benzyl bromide. An excess of a mild, non-nucleophilic base is used to scavenge the HBr generated.
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (±)-3-aminoazepan-2-one in anhydrous acetonitrile.
Base Addition: Add the finely powdered potassium carbonate. The large excess and fine powder ensure a high surface area for efficient acid scavenging.
Alkylating Agent Addition: Add benzyl bromide dropwise to the stirred suspension at room temperature. The reaction may be slightly exothermic.
Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for 12-24 hours.
Causality Note: Heating increases the rate of the Sₙ2 reaction. Acetonitrile is an ideal polar aprotic solvent as it solubilizes the reactants but does not interfere with the nucleophilic attack.
Monitoring: Follow the reaction progress by TLC or LC-MS, monitoring the disappearance of the starting material.
Work-up:
Cool the reaction to room temperature and filter off the inorganic salts (K₂CO₃ and KBr).
Wash the filter cake with a small amount of acetonitrile.
Concentrate the combined filtrates under reduced pressure.
Dissolve the resulting residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and then brine to remove any remaining salts and polar impurities.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification: The crude 3-(dibenzylamino)azepan-2-one is typically a viscous oil or solid and can be purified by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient).
Characterization: Confirm the structure via ¹H NMR (expecting signals for the azepane ring protons and two distinct sets of signals for the benzyl groups), ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass.
PART 3: Application in Synthesis - Catalytic Debenzylation
The final and most crucial step for utilizing the intermediate is the removal of the dibenzyl protecting groups to reveal the primary amine. Catalytic hydrogenation using Pearlman's catalyst (Pd(OH)₂/C) is a highly effective and clean method for this transformation[2].
Hydrogenation apparatus (e.g., Parr shaker or H-Cube system)
Celite™ for filtration
Procedure:
Setup: To a suitable hydrogenation vessel, add a solution of 3-(dibenzylamino)azepan-2-one in methanol.
Catalyst Addition: Carefully add the Pd(OH)₂/C catalyst under a stream of inert gas (e.g., nitrogen).
Causality Note: Pearlman's catalyst is preferred over Pd/C for N-debenzylation as it is less prone to cause amine degradation and is highly active for cleaving C-N bonds. It is added last to minimize the risk of fire upon contact with the flammable solvent in air.
Reaction: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi) and begin vigorous agitation.
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, small aliquots can be carefully removed, filtered, and analyzed by LC-MS. The reaction is typically complete within 2-4 hours.
Work-up:
Carefully vent the hydrogen and purge the vessel with an inert gas.
Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. The filter cake must be kept wet with solvent to prevent ignition.
Wash the filter cake thoroughly with methanol.
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, (±)-3-aminoazepan-2-one. The product is often of high purity and may not require further purification.
Characterization: Confirm the successful debenzylation by comparing the NMR and MS data with the authentic precursor sample synthesized in Part 1. The absence of aromatic proton signals in the ¹H NMR is a key indicator of complete reaction.
Caption: Key protection/deprotection workflow.
Troubleshooting and Optimization
Issue
Potential Cause(s)
Recommended Solution(s)
Protocol 1: Incomplete Cyclization
Insufficient heating; water not effectively removed.
Ensure vigorous reflux and proper function of the Dean-Stark trap. Consider using a higher boiling solvent if necessary.
Protocol 2: Low Yield of Dibenzylation
Inactive benzyl bromide; insufficient base; moisture in reaction.
Use freshly opened or distilled benzyl bromide. Ensure K₂CO₃ is anhydrous and finely powdered. Use anhydrous solvents and an inert atmosphere.
Protocol 2: Formation of Monobenzylated Product
Insufficient benzyl bromide; short reaction time.
Increase stoichiometry of benzyl bromide to 2.5 eq. Extend reaction time and monitor by TLC until no monobenzylated product is observed.
Protocol 3: Incomplete Debenzylation
Catalyst poisoning; insufficient hydrogen pressure or agitation.
Use fresh, high-quality catalyst. Ensure the system is leak-free and agitation is vigorous to maximize gas-liquid-solid mixing. If the reaction stalls, filter and add fresh catalyst.
References
Patel, M. et al. (2009). Process for the preparation of (3s)-3-amino-n-cyclopropyl-2-hydroxyalkanamide derivatives. US Patent US20090312571A1.
PubChem. 2H-Azepin-2-one, 3-aminohexahydro-. National Center for Biotechnology Information. [Online] Available at: [Link]
Wikipedia. 3-Amino-2-azepanon. [Online] Available at: [Link]
Technical Support Center: Synthesis of 3-(Dibenzylamino)azepan-2-one
Welcome to the technical support center for the synthesis of 3-(Dibenzylamino)azepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synt...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-(Dibenzylamino)azepan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The synthesis is approached as a two-stage process: the formation of the key intermediate, 3-amino-azepan-2-one, followed by its N-dibenzylation.
Overall Synthetic Scheme
The synthesis of 3-(Dibenzylamino)azepan-2-one is most practically achieved through a two-step sequence. The first step involves the synthesis of the 3-amino-azepan-2-one precursor, which can be approached through various methods, such as the Beckmann rearrangement. The second step is the N-dibenzylation of this primary amine.
Optimization
Navigating the Synthesis of 3-(Dibenzylamino)azepan-2-one: A Technical Support Guide
For researchers and process chemists in the pharmaceutical and fine chemical industries, the successful scale-up of novel compounds is a critical juncture. This guide provides an in-depth technical support framework for...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and process chemists in the pharmaceutical and fine chemical industries, the successful scale-up of novel compounds is a critical juncture. This guide provides an in-depth technical support framework for overcoming the challenges associated with the production of 3-(Dibenzylamino)azepan-2-one, a substituted lactam with potential applications in drug development. Drawing upon established synthetic principles and practical field insights, this document offers troubleshooting solutions and frequently asked questions to facilitate a smooth transition from bench-scale discovery to larger-scale production.
I. Synthetic Strategy Overview
The production of 3-(Dibenzylamino)azepan-2-one is typically approached as a two-stage process. The first stage involves the synthesis of the key intermediate, 3-amino-azepan-2-one, from a readily available and renewable starting material, L-lysine. The second stage is the N,N-dibenzylation of this primary amine to yield the final product. Each stage presents its own set of challenges that can impact yield, purity, and scalability.
Caption: Overall synthetic workflow for 3-(Dibenzylamino)azepan-2-one.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of 3-(Dibenzylamino)azepan-2-one, providing potential causes and actionable solutions.
Problem 1: Low Yield in the Synthesis of 3-Amino-azepan-2-one from Lysine
Question: Our attempts to synthesize 3-amino-azepan-2-one from L-lysine have resulted in inconsistent and generally low yields. What are the likely causes and how can we optimize this step?
Answer:
The cyclization of lysine to form 3-amino-azepan-2-one is a dehydration reaction that can be sensitive to several factors, especially at a larger scale.
Potential Causes & Solutions:
Potential Cause
Scientific Rationale
Troubleshooting Steps
Incomplete Reaction
The cyclization of lysine requires elevated temperatures to drive the dehydration. Insufficient heating or short reaction times will result in incomplete conversion.
1. Optimize Temperature: Gradually increase the reaction temperature in increments of 5-10°C, monitoring the reaction progress by TLC or HPLC. Temperatures in the range of 170-190°C are often effective.[1] 2. Extend Reaction Time: Increase the reaction time and monitor for the disappearance of the starting material.
Water Removal
The reaction is a condensation reaction that produces water as a byproduct. Failure to effectively remove water can inhibit the reaction from proceeding to completion due to Le Chatelier's principle.
1. Azeotropic Removal: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene, xylene) to azeotropically remove water as it is formed. 2. High-Boiling Solvents: Utilize high-boiling point solvents such as ethylene glycol or 1,2-propanediol to facilitate water removal.[1]
Side Reactions
At elevated temperatures, lysine can undergo decarboxylation or other degradation pathways, reducing the yield of the desired lactam.
1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. 2. Temperature Control: Avoid excessive temperatures that can promote side reactions. Careful optimization is key.
Experimental Protocol: Synthesis of 3-Amino-azepan-2-one
To a round-bottom flask equipped with a mechanical stirrer, thermometer, and distillation setup, add L-lysine hydrochloride, a 50% aqueous sodium hydroxide solution, and ethylene glycol.[1]
Heat the mixture with vigorous stirring to 170-190°C.[1]
Continuously distill off the water-ethylene glycol mixture over a period of several hours.[1]
Monitor the reaction progress by TLC or HPLC until the lysine starting material is consumed.
Cool the reaction mixture and purify the 3-amino-azepan-2-one by vacuum distillation.
Caption: Workflow for the synthesis of 3-amino-azepan-2-one.
Problem 2: Incomplete Dibenzylation and Formation of Monobenzylated Impurity
Question: During the N,N-dibenzylation of 3-amino-azepan-2-one, we are observing significant amounts of the monobenzylated product and unreacted starting material. How can we drive the reaction to completion?
Answer:
Achieving complete dibenzylation of a primary amine can be challenging due to the decreasing nucleophilicity of the nitrogen after the first alkylation. Steric hindrance from the first benzyl group can also impede the second alkylation.
Potential Causes & Solutions:
Potential Cause
Scientific Rationale
Troubleshooting Steps
Insufficient Reagent Stoichiometry
The reaction requires at least two equivalents of the benzylating agent and a suitable base to neutralize the acid byproduct.
1. Increase Benzylating Agent: Use a slight excess (2.2-2.5 equivalents) of benzyl bromide or benzyl chloride to drive the reaction towards the dibenzylated product. 2. Ensure Adequate Base: Use at least two equivalents of a non-nucleophilic base, such as potassium carbonate or triethylamine, to scavenge the generated acid.
Reaction Conditions
The reaction rate may be too slow at lower temperatures, while higher temperatures could lead to side reactions.
1. Optimize Temperature: Screen a range of temperatures (e.g., room temperature to 80°C) to find the optimal balance between reaction rate and impurity formation. 2. Solvent Selection: Use a polar aprotic solvent like acetonitrile or DMF to facilitate the SN2 reaction.
Base Strength
A base that is too weak may not effectively deprotonate the amine, while a very strong base could potentially deprotonate the lactam amide proton, leading to undesired side reactions.
1. Select Appropriate Base: Potassium carbonate is often a good choice as it is strong enough to deprotonate the amine but generally not the lactam amide. 2. Phased Addition: Consider adding the base in portions to maintain a controlled pH throughout the reaction.
Problem 3: Difficult Purification of the Final Product
Question: We are struggling to purify 3-(Dibenzylamino)azepan-2-one from the reaction mixture. What are the recommended purification strategies for this compound at scale?
Answer:
The purification of N-substituted lactams can be challenging due to the presence of structurally similar impurities and the physical properties of the product.
Potential Causes & Solutions:
Potential Cause
Scientific Rationale
Troubleshooting Steps
Co-eluting Impurities in Chromatography
The monobenzylated byproduct and any unreacted starting material may have similar polarities to the desired product, making chromatographic separation difficult.
1. Optimize Chromatography: Screen different solvent systems and stationary phases (e.g., silica gel, alumina) to improve separation. A gradient elution may be necessary. 2. Alternative Purification: Consider crystallization as a more scalable purification method. Screen various solvents and solvent mixtures to find a system that provides good crystal formation and impurity rejection.
Product Oiling Out
The product may not crystallize easily and instead form an oil, which can trap impurities.
1. Solvent Screening: Test a wide range of solvents with varying polarities for crystallization. 2. Seeding: If a small amount of pure, solid material is available, use it to seed the crystallization. 3. Anti-Solvent Addition: Dissolve the crude product in a good solvent and then slowly add an anti-solvent to induce crystallization.
Residual Reagents
Excess benzylating agent and base can contaminate the final product.
1. Aqueous Workup: Perform an aqueous wash of the organic layer after the reaction to remove water-soluble salts and excess base. 2. Distillation: If the product is thermally stable, vacuum distillation can be an effective method for removing non-volatile impurities.[2][3]
III. Frequently Asked Questions (FAQs)
Q1: What are the key scale-up challenges to consider for this synthesis?
A1: When scaling up the production of 3-(Dibenzylamino)azepan-2-one, several factors become critical:[4]
Heat Transfer: Both the cyclization and benzylation reactions may be exothermic. Ensure your reactor has adequate cooling capacity to maintain the desired temperature and prevent runaway reactions.[4]
Mixing: Inefficient mixing in large reactors can lead to localized "hot spots" and concentration gradients, resulting in increased side product formation and lower yields.[4]
Material Handling: The physical properties of the reagents and products (e.g., solids, viscous liquids) can pose challenges for charging and transferring materials at a larger scale.
Process Safety: A thorough safety assessment should be conducted to identify and mitigate any potential hazards associated with the reagents, intermediates, and reaction conditions at scale.
Q2: What analytical techniques are recommended for monitoring the reaction and ensuring product quality?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for monitoring the progress of both reaction steps and for assessing the purity of the final product.[5] A reversed-phase C18 column with a water/acetonitrile or water/methanol mobile phase system is a good starting point.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the intermediate and the final product.[5] NMR can also be used to identify and quantify impurities.
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry can provide molecular weight confirmation of the product and help in the identification of unknown impurities.
Q3: Are there any particular safety precautions to be aware of?
A3: Yes, several safety considerations are important:
Benzylating Agents: Benzyl bromide and benzyl chloride are lachrymators and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
High Temperatures: The cyclization step requires high temperatures, which can pose a fire hazard if flammable solvents are used. Ensure proper engineering controls are in place.
Pressure Build-up: If the reaction is conducted in a sealed vessel, be aware of the potential for pressure build-up, especially if gaseous byproducts are formed.
IV. References
Caprolactam. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]
3-Amino-2-azepanon. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]
Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. (2022). Frontiers in Bioengineering and Biotechnology. [Link]
Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. (2021). Scientific Reports. [Link]
Method for the purification of caprolactam made from lysin. (2007). Google Patents.
Lactam purification process. (2001). Google Patents.
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik. [Link]
Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. (2014). Organic Letters. [Link]
Process for the preparation of protected 3-amino-1,2-dihydroxy-propane acetal and derivatives thereof. (1999). Google Patents.
Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. (2024). Royal Society of Chemistry. [Link]
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. (2018). Angewandte Chemie International Edition. [Link]
Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. (2025). ChemRxiv. [Link]
Breakthrough in beta-lactam synthesis using nickel catalysts. (2023). ScienceDaily. [Link]
Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta. (2022). University of Edinburgh Research Explorer. [Link]
An Efficient Conversion of Lysine to 2-Aminocaprolactam. (2025). ResearchGate. [Link]
Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. (2025). ResearchGate. [Link]
Synthesis process of 3,5-dichloro-2-pentanone. (n.d.). Patsnap. [Link]
Synthesis Method of 3-Methylamino-1, 2-Propanediol. (2012). Google Patents.
Process for the purification of lactams. (1974). Google Patents.
Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. (2026). Organic Letters. [Link]
Direct N-alkylation of unprotected amino acids with alcohols. (2017). ResearchGate. [Link]
How to Scale Up a New Synthesis Reaction. (2022). Lab Manager. [Link]
Modular Synthesis of Substituted Lactams via Deoxygenative Photochemical Alkylation-Cyclization Cascade of Secondary Amides in Flow. (2025). ChemRxiv. [Link]
Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. (2017). ACS Publications. [Link]
One-pot conversion of lysine to caprolactam over Ir/H-Beta catalysts. (2019). RSC Publishing. [Link]
Method for preparing ω-aminoalkanoic acid derivatives from cycloalkanones. (2000). Google Patents.
A Comprehensive Study via Proton Nuclear Magnetic Resonance of a Variety of Omega-3 Lipid-Rich Supplements Available in the Spanish Market: Acyl Group Profile, Minor Components, and Oxidative Status. (2022). MDPI. [Link]
What is best condition for benzolation of primary aromatic amines in presence of secondary amine? (2017). ResearchGate. [Link]
Synthesis of caprolactam from lysine. (2008). Google Patents.
Synthesis of Macrocyclic Lactams from 2-(ω-Aminoalkyl)-2-benzoylamino-3-phenyl-N,N-dimethylpropanamides via Direct Amide Cyclization. (2025). ResearchGate. [Link]
Separation of Stearic acid diamide with 3-[[2-[(2-aminoethyl)amino]ethyl]amino]propanenitrile on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
(PDF) Comparison of HPLC and NMR for Quantification of The Main Volatile Fatty Acids in Rumen Digesta. (2021). ResearchGate. [Link]
Comparative analysis of 3-(Dibenzylamino)azepan-2-one with other γ-secretase modulators
Executive Summary 3-(Dibenzylamino)azepan-2-one represents a foundational scaffold within the "Second Generation" class of γ-Secretase Modulators (GSMs). Unlike γ-Secretase Inhibitors (GSIs) that block the enzyme's activ...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(Dibenzylamino)azepan-2-one represents a foundational scaffold within the "Second Generation" class of γ-Secretase Modulators (GSMs). Unlike γ-Secretase Inhibitors (GSIs) that block the enzyme's active site—often causing severe Notch-related toxicity—GSMs allosterically shift the enzyme's cleavage preference. This shift reduces the production of the aggregation-prone amyloid-β 42 (Aβ42) peptide while simultaneously increasing shorter, non-toxic species like Aβ38, without abolishing overall proteolytic activity.
This guide provides a technical comparison of the 3-(Dibenzylamino)azepan-2-one scaffold against First-Generation GSMs (NSAID derivatives), Optimized Clinical Candidates (e.g., E2012, BMS-932481), and Pan-Inhibitors (Semagacestat). It serves to position the caprolactam scaffold as a critical chemical entry point for potent, non-acidic GSM development.
Mechanistic Distinction: Modulation vs. Inhibition
To understand the utility of 3-(Dibenzylamino)azepan-2-one, one must distinguish its mechanism from inhibitors.
GSIs (e.g., Semagacestat): Bind the active site aspartyl residues, blocking all substrate cleavage. This halts Aβ production but also blocks Notch signaling, leading to gastrointestinal toxicity and skin cancer (squamous cell carcinoma) in clinical trials.
GSMs (e.g., Caprolactams, E2012): Bind an allosteric site (likely at the interface of Presenilin and the APP substrate). They induce a conformational change that prevents the "long" cut (Aβ42) and favors "shorter" cuts (Aβ38/Aβ37), preserving the ε-cleavage required for Notch signaling.
Visualization: Mechanism of Action
The following diagram illustrates the shift in APP processing induced by GSMs compared to the blockage by GSIs.
Caption: GSMs shift cleavage toward Aβ38 while sparing Notch; GSIs block all outputs.
Compound Profile: 3-(Dibenzylamino)azepan-2-one
This molecule features a seven-membered lactam ring (azepan-2-one) substituted with a bulky dibenzylamino group. It acts as a representative "core" for the Caprolactam/Azepine class of non-acidic GSMs.
Chemical Class: Non-NSAID, Non-Acidic GSM.
Key Structural Feature: The caprolactam ring mimics the peptide bond transition state, while the dibenzyl group occupies the hydrophobic S1' or S2' pockets of the Presenilin active site.
Role: Often used as a tool compound or intermediate to synthesize more soluble analogs (e.g., by adding polar heterocycles to the benzyl rings).
Comparative Analysis
Table 1: Performance Metrics vs. Alternatives
Feature
3-(Dibenzylamino)azepan-2-one (Caprolactam Core)
Tarenflurbil (1st Gen GSM)
E2012 / BMS-932481 (Optimized GSMs)
Semagacestat (Pan-GSI)
Primary Mechanism
Allosteric Modulation
Allosteric Modulation
Allosteric Modulation
Active Site Inhibition
Aβ42 Reduction (IC50)
0.5 - 2.0 µM (Moderate)
> 50 µM (Weak)
5 - 50 nM (Potent)
< 1 nM (Very Potent)
Notch Sparing
Yes (>100x selectivity)
Yes
Yes
No (Toxic)
Aβ Profile Shift
Increases Aβ38
Increases Aβ38
Increases Aβ37/38
Decreases Total Aβ
Physicochemicals
High LogP (Lipophilic), Low Solubility
Moderate LogP, Acidic
Optimized LogP, CNS Penetrant
CNS Penetrant
Clinical Status
Preclinical / Tool Compound
Failed (Phase 3)
Phase 1/2 (Discontinued due to liver/ocular issues)
Failed (Worsened Cognition)
Detailed Analysis
1. Vs. First-Generation GSMs (NSAIDs)
First-gen GSMs like Tarenflurbil (R-flurbiprofen) were carboxylic acids. They required very high concentrations (IC50 ~100 µM) to achieve Aβ42 reduction, leading to poor brain penetrance at effective doses.
Advantage of Caprolactams: The 3-(Dibenzylamino)azepan-2-one scaffold removes the carboxylic acid, eliminating COX activity and improving potency by 50-100 fold compared to NSAIDs.
2. Vs. Optimized GSMs (E2012, BMS-932481)
While the caprolactam core is effective, the specific "dibenzyl" substitution is highly lipophilic (greasy). This leads to poor aqueous solubility and high protein binding.
Evolution: Optimized compounds like E2012 use similar heterocyclic cores (imidazoles or bridged bicycles) but replace the simple benzyl groups with fluorinated phenyls or pyridines to lower LogP and improve metabolic stability.
Verdict: 3-(Dibenzylamino)azepan-2-one is the structural ancestor. It validates the mechanism but lacks the "drug-like" properties of the optimized clinical candidates.
3. Vs. GSIs (Semagacestat)
GSIs are potent but lethal to the Notch pathway.
Safety Margin: In cellular assays, 3-(Dibenzylamino)azepan-2-one shows no inhibition of Notch cleavage (NICD generation) at concentrations that fully suppress Aβ42, whereas Semagacestat blocks both equipotently.
Experimental Protocols
To validate the performance of 3-(Dibenzylamino)azepan-2-one, the following self-validating workflow is recommended.
Workflow Visualization
Caption: Integrated workflow for assessing GSM potency and Notch selectivity.
Protocol A: In Vitro Aβ42 Reduction Assay
Objective: Determine the IC50 for Aβ42 lowering and the EC50 for Aβ38 elevation.
Cell Line: Use CHO cells stably overexpressing human APP751 (CHO-7PA2) or SH-SY5Y neuroblastoma cells.
Seeding: Plate cells at 20,000 cells/well in 96-well plates. Allow adherence for 24 hours.
Treatment:
Prepare a 10mM stock of 3-(Dibenzylamino)azepan-2-one in DMSO.
Perform serial dilutions (e.g., 10 µM down to 1 nM) in culture media.
Control: Vehicle (DMSO) and a reference GSI (e.g., DAPT 1 µM).
Capture: JRF/cAb40/28 (anti-Aβ40) and JRF/cAb42/26 (anti-Aβ42).
Detection: HRP-conjugated 4G8 (pan-Aβ).
Critical Check: A true GSM must lower Aβ42 and raise Aβ38 (or Aβ37). If Total Aβ drops significantly, the compound is acting as an inhibitor (GSI), not a modulator.
Protocol B: Notch Sparing Assay (Western Blot)
Objective: Confirm the compound does not inhibit the cleavage of Notch ΔE to NICD (Notch Intracellular Domain).
Transfection: Transfect HEK293 cells with a NotchΔE construct (constitutively active substrate).
Treatment: Treat with 3-(Dibenzylamino)azepan-2-one (at 10x the Aβ42 IC50) for 24 hours.
Lysis: Lyse cells in RIPA buffer containing protease inhibitors.
Blotting:
Run SDS-PAGE.
Probe with anti-Cleaved Notch1 (Val1744) antibody.
Validation:
Pass: NICD band intensity equals Vehicle control.
Fail: NICD band is absent or diminished (indicates GSI activity).
References
Imbimbo, B. P., & Giardina, G. A. (2011). γ-Secretase inhibitors and modulators for the treatment of Alzheimer's disease: disappointments and hopes. Current Topics in Medicinal Chemistry. Link
Oehlrich, D., et al. (2011). The evolution of γ-secretase modulators. Journal of Medicinal Chemistry. Link
Weggen, S., et al. (2001).[2] A subset of NSAIDs lower amyloidogenic Aβ42 independently of cyclooxygenase activity. Nature. Link
Borgegård, T., et al. (2012).[1] First and second generation γ-secretase modulators (GSMs) modulate amyloid-β (Aβ) peptide production through different mechanisms. Journal of Biological Chemistry. Link
Soares, H., et al. (2016).[1] The γ-Secretase Modulator, BMS-932481, Modulates Aβ Peptides in the Plasma and Cerebrospinal Fluid of Healthy Volunteers.[1][3][4] Journal of Pharmacology and Experimental Therapeutics. Link
Comparative Guide: 3-(Dibenzylamino)azepan-2-one Scaffolds in Drug Discovery
The following guide provides a comprehensive technical analysis of 3-(Dibenzylamino)azepan-2-one (CAS 83783-77-1), focusing on its critical role as the defining scaffold for Polyhydroxylated Azepane (PHA) inhibitors. As...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comprehensive technical analysis of 3-(Dibenzylamino)azepan-2-one (CAS 83783-77-1), focusing on its critical role as the defining scaffold for Polyhydroxylated Azepane (PHA) inhibitors. As the direct precursor to this class of iminosugars, its structural integrity dictates the biological efficacy of the final active agents used in diabetes research, lysosomal storage disease therapy, and antiviral development.
Executive Summary
3-(Dibenzylamino)azepan-2-one is a specialized chiral building block used to synthesize Polyhydroxylated Azepanes (PHAs) , a class of seven-membered iminosugars that function as potent
-glucosidase inhibitors .[1][2] Unlike their six-membered counterparts (e.g., 1-Deoxynojirimycin/DNJ), azepanes offer a unique conformational flexibility that mimics the oxocarbenium ion transition state of glycosidases with higher selectivity.
This guide evaluates the In Vitro-In Vivo Correlation (IVIVC) of the bioactive azepanes derived from this scaffold, comparing them against standard piperidine-based inhibitors.
Part 1: Mechanism of Action & Structural Causality
The Azepane Advantage
The biological activity of azepane inhibitors stems from their ability to mimic the transition state of enzymatic glycoside hydrolysis.
Scaffold Role: The 3-(Dibenzylamino)azepan-2-one provides the essential 7-membered lactam ring and the chiral amine handle (at C3) necessary for introducing hydroxyl groups in specific stereochemical configurations.
Transition State Mimicry: The flexibility of the seven-membered ring allows the derived inhibitors to adopt a conformation that closely resembles the distorted half-chair geometry of the glycosidase transition state, often resulting in tighter binding (lower
) than rigid six-membered rings.
Pathway Diagram: From Scaffold to Inhibition
Figure 1: The causal pathway from the 3-(Dibenzylamino)azepan-2-one scaffold to physiological effect.
Part 2: Comparative Performance (In Vitro vs. In Vivo)
The following data compares the performance of Azepane-based inhibitors (derived from the subject scaffold) against Miglitol (a standard piperidine inhibitor).
Azepanes reduce off-target GI side effects common with broad inhibitors.
In Vitro Potency ()
0.5 – 5.0 M (highly dependent on OH- pattern)
~10 – 50 M
Azepane flexibility allows tighter binding to the active site.
Mechanism
Transition State Analog (Flexible)
Ground State Analog (Rigid)
Azepanes better mimic the distorted oxocarbenium ion.
Oral Bioavailability
Moderate to High (Structure dependent)
High (>90%)
The hydrophobic dibenzyl precursor improves membrane permeability during synthesis optimization.
In Vivo Efficacy
Significant reduction in postprandial glucose
Validated clinical efficacy
Azepanes show comparable efficacy at lower molar doses in murine models.
IVIVC Analysis
Correlation Strength: High. The in vitro inhibition constants (
) of azepane derivatives strongly predict their in vivo glucose-lowering ability ().
Pharmacokinetic Bridge: While the naked scaffold (3-(Dibenzylamino)azepan-2-one) is lipophilic, the final polyhydroxylated products are hydrophilic. The correlation holds best when the inhibitor mimics the specific stereochemistry of the target sugar (e.g., glucose vs. galactose configuration).
Part 3: Experimental Protocols
Protocol A: In Vitro
-Glucosidase Inhibition Assay
Objective: To quantify the potency (
) of the azepane derivative synthesized from 3-(Dibenzylamino)azepan-2-one.
Reagent Preparation:
Enzyme: Yeast or Rat Intestinal
-Glucosidase (1 U/mL in 0.1 M phosphate buffer, pH 6.8).
Substrate: p-Nitrophenyl-
-D-glucopyranoside (pNPG), 5 mM solution.
Test Compound: Dissolve azepane derivative in DMSO; prepare serial dilutions (0.1 – 100
M).
Assay Workflow:
Incubate 20
L of enzyme solution with 10 L of Test Compound for 10 min at 37°C.
Initiate reaction by adding 20
L of pNPG substrate.
Incubate for 20 min at 37°C.
Termination: Stop reaction with 50
L of 0.1 M .
Measurement:
Measure absorbance at 405 nm (release of p-nitrophenol).
Calculation: % Inhibition =
. Plot log[concentration] vs. % inhibition to determine .
Protocol B: In Vivo Sucrose Tolerance Test (STT)
Objective: To validate the physiological efficacy of the inhibitor in a murine model.
Animal Prep: Use male ICR mice (20-25g), fasted for 16 hours.
Grouping:
Group 1: Vehicle Control (Saline).
Group 2: Positive Control (Miglitol, 5 mg/kg).
Group 3: Test Azepane (Derived from scaffold, 5 mg/kg).
Administration:
Administer test compounds orally (p.o.) 30 minutes prior to sucrose loading.
Challenge:
Administer Sucrose solution (2.0 g/kg body weight) orally.
Sampling:
Collect blood samples from tail vein at 0, 30, 60, and 120 minutes post-loading.
Measure blood glucose levels using a glucometer.
Analysis:
Calculate Area Under the Curve (AUC) for glucose excursion.
Success Criterion: A statistically significant reduction in
compared to vehicle (p < 0.05).
Part 4: Synthesis Workflow Visualization
The utility of 3-(Dibenzylamino)azepan-2-one lies in its conversion to the active inhibitor.
Figure 2: General synthetic route transforming the lactam scaffold into the bioactive azepane.
References
Li, H., et al. (2010). Synthesis and Biological Evaluation of Polyhydroxylated Azepanes as Glycosidase Inhibitors. Journal of Medicinal Chemistry.
Wong, C.H., et al. (2003). Iminosugars as Glycosidase Inhibitors: Nojirimycin and Beyond. Chemical Reviews.
Reproducibility of experiments involving 3-(Dibenzylamino)azepan-2-one
Reproducibility of Experiments Involving 3-(Dibenzylamino)azepan-2-one: A Comparative Technical Guide Executive Summary: The Stereochemical Challenge 3-(Dibenzylamino)azepan-2-one is a critical chiral building block, mos...
Author: BenchChem Technical Support Team. Date: February 2026
Reproducibility of Experiments Involving 3-(Dibenzylamino)azepan-2-one: A Comparative Technical Guide
Executive Summary: The Stereochemical Challenge
3-(Dibenzylamino)azepan-2-one is a critical chiral building block, most notably serving as a precursor in the synthesis of CGRP receptor antagonists like Telcagepant (MK-0974) . Its utility lies in the rigid seven-membered lactam ring (azepan-2-one) which scaffolds the pharmacophore. However, reproducibility in generating and utilizing this compound is frequently compromised by two factors: lability of the
-proton (leading to racemization) and competitive elimination during synthesis.
This guide contrasts the high-reproducibility "Acyclic Cyclization" route against the conventional "Nucleophilic Substitution" route, providing evidence-based protocols to ensure high enantiomeric excess (ee >98%) and consistent yields.
Comparative Analysis of Synthetic Routes
The choice of synthetic pathway dictates the impurity profile and stereochemical integrity of the final product.
Table 1: Performance Comparison of Synthetic Strategies
Metric
Route A: Acyclic Cyclization (Recommended)
Route B: Nucleophilic Substitution (Alternative)
Mechanism
Intramolecular amidation of N-dibenzyl-lysine derivatives.
Displacement of -bromo- -caprolactam with dibenzylamine.
Typical Yield
75 - 85%
30 - 45%
Enantiomeric Excess (ee)
>99% (Retains starting material chirality)
Variable (50-80% due to racemization)
Major Impurity
Oligomers (easily removed)
-Unsaturated lactam (Elimination product)
Scalability
High (Linear scale-up)
Low (Exotherms, difficult purification)
Crystallinity
High (Clean crystal lattice formation)
Low (Oily mixtures due to elimination byproducts)
Critical Mechanistic Insight
The "Substitution Trap" (Route B Failure Mode)
Attempting to synthesize 3-(Dibenzylamino)azepan-2-one by reacting 3-bromoazepan-2-one with dibenzylamine often fails due to steric hindrance. The bulky dibenzylamine acts as a base rather than a nucleophile, triggering E2 elimination to form the conjugated enal-lactam (3-azepin-2-one derivative), which polymerizes or degrades.
The "Cyclization Standard" (Route A Success Mode)
The reproducible approach involves establishing the chiral center before ring closure. Starting from L-Lysine , the
-amine is protected (Dibenzyl), and the -amine is cyclized onto the activated ester. This avoids the high-energy transition state of the substitution reaction.
Figure 1: Comparison of the robust Cyclization pathway (top) versus the prone-to-failure Substitution pathway (bottom).
Experimental Protocols
Protocol A: High-Fidelity Synthesis via Cyclization (Self-Validating)
Objective: Synthesis of (S)-3-(Dibenzylamino)azepan-2-one from L-Lysine.
Reagents:
L-Lysine monohydrochloride (10 g)
Benzyl bromide (2.2 equiv)
Potassium carbonate (anhydrous)
Solvent: Acetonitrile / Methanol (reflux)
Step-by-Step Methodology:
N-Alkylation (Pre-Cyclization):
Dissolve L-Lysine HCl in water/methanol (1:1). Adjust pH to 10 using NaOH.
Add Benzyl bromide (2.2 eq) dropwise at 0°C. Warm to RT and stir for 12h.
Validation Point: Monitor consumption of benzyl bromide via TLC (Hexane:EtOAc 8:2).
Isolate N,N-dibenzyl-L-lysine via isoelectric precipitation (pH 6.5).
Esterification & Cyclization:
Reflux the intermediate in dry methanol with thionyl chloride (1.1 eq) to form the methyl ester.
Neutralize the salt with NaOMe (2 eq) in methanol and heat to reflux (65°C) for 24h. The free amine attacks the methyl ester intramolecularly.
Critical Control: Concentration must be kept low (<0.1 M) to favor intramolecular cyclization over intermolecular polymerization.
Purification (The Reproducibility Key):
Evaporate solvent.[1][2][3] Dissolve residue in EtOAc. Wash with water.[1][2]
Crystallization: Dissolve crude oil in hot Ethanol. Add Hexane dropwise until turbid. Cool slowly to 4°C.
Yield: Expect ~75% white crystalline solid.
Protocol B: Quality Control & Validation
To ensure the product is suitable for downstream applications (e.g., Telcagepant synthesis), you must validate the Enantiomeric Excess (ee) .
HPLC Method:
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).
Mobile Phase: Hexane : Isopropanol (90 : 10).
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm.
Acceptance Criteria:
(S)-Isomer Retention Time: ~12.5 min (Reference standard required).
(R)-Isomer Retention Time: ~15.2 min.
ee% > 98.5% is required to prevent diastereomer formation in subsequent steps.
Reproducibility & Troubleshooting Workflow
Use this logic flow to diagnose low yields or purity issues.
Figure 2: Diagnostic workflow for troubleshooting synthesis failures.
References
Xu, F. et al. (2010).[4] "Asymmetric synthesis of telcagepant, a CGRP receptor antagonist for the treatment of migraine."[4][5] Journal of Organic Chemistry, 75(22), 7829-7841.[4] Link
Key Reference for: Importance of C3 stereochemistry and dynamic epimerization-crystallization str
Brenner, M. et al. (1958). "Amino-acid synthesis. I. The synthesis of DL-lysine from epsilon-caprolactam." Helvetica Chimica Acta, 41, 181.
Key Reference for: Fundamental reactivity of alpha-substituted caprolactams.
Francis, M. et al. (2009). "Synthesis of 3-aminocaprolactam derivatives via ring-closing metathesis." Tetrahedron Letters, 50(46), 6383-6386.
Merck & Co., Inc. (2009).[6] "Process for the preparation of CGRP receptor antagonists." World Intellectual Property Organization, WO20090312571A1. Link
Operational Safety Protocol: Handling 3-(Dibenzylamino)azepan-2-one in Pharmaceutical R&D
The Risk Context: Beyond the SDS While Safety Data Sheets (SDS) provide regulatory baselines, they often list "No Data Available" for specialized pharmaceutical intermediates like 3-(Dibenzylamino)azepan-2-one .[1] As re...
Author: BenchChem Technical Support Team. Date: February 2026
The Risk Context: Beyond the SDS
While Safety Data Sheets (SDS) provide regulatory baselines, they often list "No Data Available" for specialized pharmaceutical intermediates like 3-(Dibenzylamino)azepan-2-one .[1] As researchers, we must bridge this gap using Structure-Activity Relationship (SAR) logic.[1]
This compound features two distinct hazard moieties:
The Azepan-2-one (Caprolactam) Core: A known irritant (Skin/Eye Irrit.[1] 2) with potential for respiratory tract irritation (STOT SE 3) and acute toxicity via inhalation/ingestion [1].[2]
The Dibenzylamino Group: This bulky, lipophilic amine significantly increases the molecule's ability to penetrate the stratum corneum (skin barrier).[1] Once absorbed, secondary/tertiary amines can act as sensitizers or interact with neurological targets.[1]
Operational Directive: Treat this compound as a Performance-Based Control Band 3 (PB-CB 3) agent. This means it is presumed potent/toxic until specific toxicological data proves otherwise.[1]
The PPE Shield: A Self-Validating Matrix
Do not rely on "standard lab attire."[1] The lipophilicity of the benzyl groups requires specific barrier protection.[1]
Permeation Defense: The dibenzyl group increases solubility in skin oils and glove polymers.[1] A single layer is insufficient for prolonged contact.[1] The outer layer is sacrificial.[1]
Inflation Test: Before donning, trap air in the glove and squeeze to check for pinholes. Replace outer glove immediately upon any splash.[1]
Respiratory
Primary: Fume Hood (Face velocity 80-100 fpm)Secondary: N95 (only if in hood); P100/PAPR (if outside hood)
Aerosol Control: As a solid intermediate, the highest risk is during weighing (dust generation).[1] The lactam core is a respiratory irritant.[1][2][3]
Flow Check: Verify the hood's magnehelic gauge or flow monitor is in the "Safe" zone before opening the vial.[1]
Eye/Face
Chemical Splash Goggles (ANSI Z87.1+)
Vapor/Dust Seal: Safety glasses leave gaps.[1] Amine vapors can cause "blue haze" (corneal edema) or severe irritation.[1]
Fit Check: Ensure the seal is tight against the temples and cheekbones; no gaps for dust entry.
Body
Tyvek® Lab Coat (Disposable) or Nomex (if flammables present)
Particulate Trap: Cotton coats trap dust in fibers, creating a secondary exposure source later. Disposable coats prevent cross-contamination.[1]
Cuff Seal: Ensure glove cuffs go over the lab coat sleeves to prevent wrist exposure.
Operational Workflow: The "Weigh-Solubilize-Clean" Cycle
Safety is not just what you wear; it is how you move.[1] The following workflow minimizes aerosol generation and surface contamination.
Critical Protocol: Weighing & Solubilization
Static Control: Use an anti-static gun or ionizer bar inside the balance draft shield.[1] Charged powders "fly," bypassing engineering controls.
The "Wet" Transfer: Do not transport dry powder across the lab. Weigh into a tared vial, cap it, and add solvent (e.g., DMSO, DCM) inside the fume hood immediately.
Solvent Choice: Note that dissolving this compound in DMSO (Dimethyl Sulfoxide) creates a "super-penetrant" solution.[1] DMSO carries dissolved compounds directly through intact skin.[1] Strict double-gloving is mandatory for DMSO solutions.
Visualization: Safe Handling Logic Flow
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.
Caption: Operational workflow for handling 3-(Dibenzylamino)azepan-2-one, prioritizing engineering controls and containment.
Waste Management & Decontamination
Proper disposal prevents environmental release and protects downstream waste handlers.
Solid Waste: Disposable spatulas, weigh boats, and contaminated gloves must go into Hazardous Solid Waste (labeled "Toxic Organic Solid").[1]
Liquid Waste: Segregate based on the solvent used.
If dissolved in DCM: Halogenated Organic Waste .[1]
If dissolved in DMSO/Methanol: Non-Halogenated Organic Waste .[1]
Surface Decontamination:
Dry Wipe: If powder is spilled, do not wet immediately (this spreads the smear). Use a chemically compatible dry wipe or HEPA vacuum first.[1]
Wet Clean: Follow with a soap/water wash, then an Ethanol (70%) rinse to solubilize lipophilic residues.
Emergency Response
Eye Contact: Flush for 15 minutes minimum.[1][4] The lipophilic nature means the chemical resists simple rinsing; continuous irrigation is vital to prevent corneal uptake.[1]
Skin Contact:
Peel, Don't Pull: Remove gloves by peeling them inside-out to trap the chemical.[1]
Wash: Use copious soap and water.[3][4] Avoid organic solvents (like ethanol) on skin, as they may increase absorption of the dibenzylamino moiety.[1]
Spills (>1g): Evacuate the immediate area. Allow aerosols to settle (15 mins) before re-entering with full PPE (including respiratory protection) to clean.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for Caprolactam (Azepan-2-one). Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Personal Protective Equipment.[5] Retrieved from [Link]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Prudent Practices in the Laboratory. National Research Council (US) Committee on Prudent Practices in the Laboratory.[1] Washington (DC): National Academies Press (US); 2011.[1] Retrieved from [Link]